Eseridine

Beschreibung

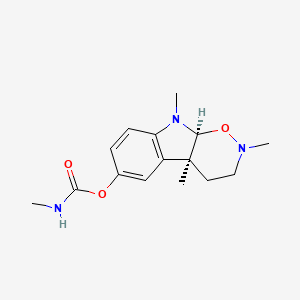

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBHDDBNEKKMJH-ZFWWWQNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25573-43-7 |

Source

|

| Record name | 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, 6-(N-methylcarbamate), (4aS,9aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25573-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eseridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025573437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eseridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eseridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW9S78L4M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eseridine's Interaction with Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of eseridine on acetylcholinesterase (AChE). This compound, a structural analog of the well-characterized AChE inhibitor physostigmine (also known as eserine), presents a compelling case study in structure-activity relationships. This document will detail the molecular interactions, kinetic data, and experimental methodologies relevant to understanding how this compound engages with its target enzyme.

Core Mechanism of Action: A Three-Step Inhibition Pathway

The prevailing mechanism for the inhibition of acetylcholinesterase by carbamate inhibitors like physostigmine involves a three-step process. This process is initiated by the binding of the inhibitor to the enzyme's active site, followed by the carbamoylation of a critical serine residue, and concluding with a slow decarbamoylation step that regenerates the active enzyme.

This compound is thought to follow this same general pathway, though its potency is significantly influenced by its unique structural features. The process can be summarized as follows:

-

Formation of the Michaelis Complex: this compound first binds non-covalently to the active site of acetylcholinesterase, forming a reversible enzyme-inhibitor complex (E-I). This binding is guided by interactions within the active site gorge of the enzyme.

-

Carbamoylation: Following the initial binding, the carbamoyl moiety of this compound is transferred to the hydroxyl group of a serine residue within the catalytic triad of the enzyme's active site. This results in a carbamoylated enzyme (E-C) and the release of the eseroline portion of the molecule. This step renders the enzyme inactive as the carbamoylated serine cannot participate in the hydrolysis of acetylcholine.

-

Decarbamoylation (Reactivation): The carbamoylated enzyme can undergo hydrolysis, which removes the carbamoyl group and regenerates the free, active enzyme (E). This decarbamoylation process is typically much slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.

Figure 1: Three-step mechanism of acetylcholinesterase inhibition by carbamates.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of compounds against acetylcholinesterase is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). While extensive data is available for physostigmine, specific quantitative data for this compound is less prevalent in the literature. Available research indicates that eseramine, a closely related compound, is largely inactive as an acetylcholinesterase inhibitor.[1] This suggests that the structural modifications in this compound compared to physostigmine are critical for its interaction with the AChE active site.[1] The following table provides a summary of the inhibitory potency of physostigmine for comparative purposes.

| Compound | Target Enzyme | Enzyme Source | Potency Metric | Value | Reference |

| Physostigmine (Eserine) | Acetylcholinesterase | Electric Eel | Ki | 0.001 µM | [2] |

| Physostigmine (Eserine) | Acetylcholinesterase | Not Specified | IC50 | 0.85 ± 0.0001 µM | [2] |

| Physostigmine (Eserine) | Cholinesterase | Fish Larvae | IC50 | 0.0743 µM | [2] |

| Physostigmine (Eserine) | Recombinant Human AChE | HEK293 cells | IC50 | 0.16 µM | [3] |

Experimental Protocols: Measuring Acetylcholinesterase Inhibition

The most widely used method for determining acetylcholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman.[4][5]

Ellman's Method

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[2] The rate of color development is directly proportional to the enzyme activity.

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB Solution

-

14 mM Acetylthiocholine Iodide (ATCI) Solution

-

1 U/mL Acetylcholinesterase (AChE) Solution

-

Test compound (inhibitor) solution

Procedure:

-

Preparation of Reaction Mixtures (in a 96-well microplate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (for test compound).

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[4]

-

-

Pre-incubation: Mix the components in each well gently and incubate the plate for 10-15 minutes at 25°C.[4][5]

-

Initiation of Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.[4]

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[4]

-

Calculation of Percent Inhibition: The percent inhibition of AChE is calculated using the following equation: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Figure 2: Experimental workflow for the Ellman's assay to determine AChE inhibition.

References

The Biological Activity of Eseridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eseridine, also known as geneserine or physostigmine aminoxide, is a physostigmine-related alkaloid derived from the Calabar bean (Physostigma venenosum). As a structural analog of physostigmine (eserine), a well-characterized reversible cholinesterase inhibitor, this compound's biological activities are of significant interest in the field of neuropharmacology and drug development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with key components of the cholinergic system.

Core Biological Activity: Cholinesterase Inhibition

The primary mechanism of action attributed to this compound and its parent compound, physostigmine, is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating its action. Inhibition of AChE and BChE leads to an accumulation of ACh, resulting in enhanced cholinergic neurotransmission.

While extensive quantitative data for physostigmine's inhibitory activity is available, specific IC50 and Ki values for this compound are not prominently reported in publicly accessible literature. However, studies on geneserine, another name for this compound, and its analogues suggest that they are generally less potent cholinesterase inhibitors compared to their physostigmine counterparts[1][2].

For comparative purposes, the inhibitory activities of physostigmine against human AChE and BChE are presented in the table below.

Data Presentation: Cholinesterase Inhibition

| Compound | Target Enzyme | IC50 (µM) | Source Organism/Enzyme | Reference |

| Physostigmine | Acetylcholinesterase (AChE) | 0.117 ± 0.007 | Human (Whole Blood) | [3] |

| Physostigmine | Butyrylcholinesterase (BChE) | 0.059 ± 0.012 | Human (Whole Blood) | [3] |

Note: IC50 values can vary depending on the experimental conditions, including enzyme source, substrate concentration, and assay methodology.

Interaction with Cholinergic Receptors

The increased concentration of acetylcholine resulting from cholinesterase inhibition leads to the stimulation of both muscarinic and nicotinic acetylcholine receptors. While direct binding and functional data for this compound at these receptor subtypes are scarce, the effects can be inferred from the known pharmacology of physostigmine.

-

Muscarinic Receptors: Enhanced activation of muscarinic receptors (M1-M5) can lead to a variety of physiological responses in both the central and peripheral nervous systems.

-

Nicotinic Receptors: Physostigmine has been shown to have complex effects on nicotinic acetylcholine receptors (nAChRs), including channel-blocking and agonist activities[4].

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine the cholinesterase inhibitory activity of compounds like this compound is the spectrophotometric method developed by Ellman and colleagues.

Principle:

The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials and Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

-

Purified acetylcholinesterase (from electric eel or human erythrocytes) or butyrylcholinesterase (from equine or human serum)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh working solutions of all reagents on the day of the experiment.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of various concentrations of the test compound (this compound) or vehicle control.

-

20 µL of DTNB solution.

-

-

Pre-incubation: Add 20 µL of the AChE or BChE enzyme solution to each well. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Biological Effects

The biological effects of this compound are primarily mediated through the enhancement of cholinergic signaling. The following diagrams illustrate the core mechanism of action and potential downstream signaling pathways that may be modulated.

Increased activation of cholinergic receptors can trigger various intracellular signaling cascades, leading to diverse cellular responses, including neuroprotection. While direct evidence for this compound is limited, studies on physostigmine and its analogs suggest the involvement of pathways like the Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK) pathways.

Conclusion

This compound, as a close analog of physostigmine, is presumed to exert its primary biological effects through the inhibition of acetylcholinesterase and butyrylcholinesterase. However, available evidence suggests it is a less potent inhibitor than its parent compound. The resulting increase in acetylcholine levels can modulate the activity of both muscarinic and nicotinic receptors, potentially leading to a range of physiological effects, including neuroprotection through the activation of downstream signaling cascades like the PKC and ERK pathways. Further research is required to fully elucidate the specific quantitative pharmacology of this compound and its precise effects on various receptor subtypes and intracellular signaling pathways to better understand its therapeutic potential.

References

- 1. Anticholinesterase activity of compounds related to geneserine tautomers. N-Oxides and 1,2-oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Eseridine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eseridine, also known as eserine aminoxide or geneserine, is a tetracyclic alkaloid derived from physostigmine (eserine), a natural product extracted from the Calabar bean (Physostigma venenosum). It is the N-oxide of physostigmine and shares a similar core structure. While physostigmine is a well-known reversible cholinesterase inhibitor, this compound exhibits its own distinct pharmacological and chemical characteristics. This technical guide provides an in-depth overview of the synthesis pathways of this compound and a detailed summary of its chemical properties, tailored for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Properties of this compound

This compound is a crystalline solid with the molecular formula C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol .[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁N₃O₃ | [1] |

| Molecular Weight | 291.35 g/mol | [1] |

| Melting Point | 129-130 °C | |

| Appearance | Colorless prismatic needles | |

| Solubility | Soluble in ethanol, chloroform, acetone, and ethyl acetate. Sparingly soluble in water and ether. | |

| Optical Rotation | [α]D²⁰ = -186° (c 1, EtOH) |

Spectroscopic Data:

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (br s, 1H, NH), 6.78 (d, J = 2.4 Hz, 1H, Ar-H), 6.38 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.32 (d, J = 8.4 Hz, 1H, Ar-H), 4.85 (s, 1H), 4.18 (q, J = 6.8 Hz, 1H), 3.05 (s, 3H, N-CH₃), 2.88 (d, J = 4.8 Hz, 3H, NH-CH₃), 2.58 (s, 3H, N-CH₃), 2.50-2.40 (m, 1H), 2.25-2.15 (m, 1H), 1.95-1.85 (m, 1H), 1.80-1.70 (m, 1H), 1.42 (s, 3H, C-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 156.5, 151.2, 143.8, 130.2, 108.7, 106.9, 99.8, 84.1, 61.5, 52.8, 45.1, 39.8, 36.4, 31.2, 29.5 |

| **IR (KBr, cm⁻¹) ** | 3420 (N-H), 2960 (C-H), 1710 (C=O, carbamate), 1620, 1500 (C=C, aromatic), 1250 (C-O) |

| Mass Spectrometry (EI-MS) m/z (%) | 291 (M⁺), 275, 218, 203, 175 |

This compound Synthesis Pathway

The primary route for the synthesis of this compound involves the N-oxidation of its precursor, physostigmine. The total synthesis of racemic this compound has also been reported, which typically involves the initial synthesis of the physostigmine core followed by the final oxidation step.

Diagram of the this compound Synthesis Pathway

Caption: General reaction scheme for the synthesis of this compound from physostigmine.

A common and effective method for the N-oxidation of physostigmine is through the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide.

Experimental Protocol: N-Oxidation of Physostigmine to this compound

This protocol is a representative procedure for the synthesis of this compound from physostigmine.

Materials:

-

Physostigmine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium sulfite solution (Na₂SO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolution: Dissolve physostigmine (1.0 eq) in a suitable solvent such as dichloromethane or methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (m-CPBA, 1.1 eq, or 30% H₂O₂, 1.5 eq) in the same solvent to the cooled physostigmine solution with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (if using m-CPBA) or sodium sulfite (if using H₂O₂) to decompose the excess oxidizing agent.

-

Extraction: If using dichloromethane, separate the organic layer. If using methanol, remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate or chloroform (3 x 50 mL).

-

Washing and Drying: Wash the combined organic extracts with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Crystallization: Recrystallize the purified this compound from a suitable solvent system, such as ethyl acetate/hexanes, to obtain colorless prismatic needles.

Logical Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The straightforward N-oxidation of physostigmine offers a reliable method for its preparation in a laboratory setting. The compiled chemical and spectroscopic data serves as a valuable resource for researchers in the identification and characterization of this important alkaloid. Further research into the synthesis of this compound analogues and a deeper understanding of its pharmacological profile may open new avenues for its application in drug discovery.

References

Cholinergic Effects of Physostigmine (Eserine) in the Central Nervous System: A Technical Guide

A Note on Terminology: The compound "Eseridine" is not widely cited in scientific literature. It is presumed that this is a likely misspelling of "Eserine," the common synonym for physostigmine , a well-researched alkaloid derived from the Calabar bean. This guide will focus on the extensive body of research available for physostigmine and its effects on the central nervous system (CNS).

Executive Summary

Physostigmine is a parasympathomimetic agent, specifically a reversible carbamate inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system.[2][3] The primary mechanism of action is the inhibition of AChE, leading to an accumulation of ACh in the synaptic cleft and subsequent enhancement of cholinergic neurotransmission at both muscarinic and nicotinic receptors.[1][4] Beyond its canonical role as an AChE inhibitor, physostigmine also directly modulates nicotinic acetylcholine receptors (nAChRs), acting as a positive allosteric modulator at low concentrations and a channel blocker at higher concentrations.[5][6] These actions underlie its diverse CNS effects, including cognitive enhancement and modulation of synaptic plasticity.[7][8] This document provides a detailed overview of the cholinergic effects of physostigmine in the CNS, presenting quantitative data, experimental methodologies, and key signaling pathways.

Primary Mechanism of Action

Physostigmine's central cholinergic effects arise from a dual mechanism:

-

Reversible Acetylcholinesterase (AChE) Inhibition : Physostigmine binds to the anionic and esteratic sites of AChE, forming a carbamylated, nonfunctional enzyme complex.[2] This inhibition is reversible, but the decarbamoylation process is significantly slower than the hydrolysis of acetylcholine. The resulting increase in the synaptic concentration and residence time of ACh leads to a non-selective potentiation of signaling at all subtypes of muscarinic and nicotinic receptors.[1][9]

-

Direct Nicotinic Acetylcholine Receptor (nAChR) Modulation : Independent of its AChE inhibitory action, physostigmine can directly interact with nAChRs. At low concentrations, it can potentiate ion currents induced by ACh, acting as a positive allosteric modulator.[5][10] At higher concentrations, it acts as a non-competitive, voltage-dependent ion channel blocker.[6][11] Studies suggest it binds to sites distinct from the canonical agonist binding site.[5]

Quantitative Data

The following tables summarize the inhibitory potency of physostigmine against cholinesterases and its interaction with nicotinic receptors.

Table 1: Inhibitory Potency of Physostigmine against Cholinesterases

| Enzyme Target | Enzyme Source | Inhibitor | Potency (IC₅₀ / Kᵢ) | Units | Reference |

| Acetylcholinesterase (AChE) | Human | Physostigmine | ~0.117 (IC₅₀) | µM | |

| Acetylcholinesterase (AChE) | Electric Eel | Physostigmine | 0.02 (Kᵢ) | µM | |

| Acetylcholinesterase (AChE) | Human Brain (Normal) | Physostigmine | 5100 (IC₅₀) | nM | |

| Acetylcholinesterase (AChE) | Human Brain (Alzheimer's) | Physostigmine | 3500 (IC₅₀) | nM | |

| Butyrylcholinesterase (BuChE) | Horse Serum | Physostigmine | 0.15 (IC₅₀) | µM |

Table 2: Direct Interaction of Physostigmine with CNS Receptors

| Receptor Target | Interaction Type | Effect | Potency (KD) | Units | Reference |

| Neuronal nAChR (α4β4) | Competitive Ligand | Potentiation of ACh currents | - | - | [6] |

| Neuronal nAChR (α4β2) | Competitive Ligand | Potentiation of ACh currents | - | - | [10] |

| Muscle-type nAChR | Channel Block | Inhibition of ACh currents | 23 (KD) | µM | |

| Muscarinic Receptors (M1-M5) | Indirect Agonism | Non-selective activation via AChE inhibition | - | - | [6] |

Note: Physostigmine's effects on muscarinic receptors are primarily indirect, resulting from the potentiation of endogenous acetylcholine. It does not show significant binding selectivity for muscarinic receptor subtypes.[6]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for determining the IC₅₀ value of physostigmine.

-

Objective : To quantify the concentration of physostigmine required to inhibit 50% of AChE activity.

-

Principle : AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

-

Materials :

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or electric eel).

-

Physostigmine stock solution and serial dilutions.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

DTNB solution.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

96-well microplate and microplate reader.

-

-

Procedure :

-

Reagent Preparation : Prepare working solutions of physostigmine dilutions, ATCI, and DTNB in phosphate buffer.

-

Assay Setup : In a 96-well plate, add the AChE enzyme solution to each well.

-

Inhibitor Addition : Add the different concentrations of physostigmine or a vehicle control to the appropriate wells.

-

Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow physostigmine to bind to the enzyme.

-

Reaction Initiation : Add a mixture of ATCI and DTNB to each well to start the enzymatic reaction.

-

Measurement : Immediately begin kinetic measurements of absorbance at 412 nm using a microplate reader at regular intervals.

-

Data Analysis : Calculate the reaction rate for each physostigmine concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the physostigmine concentration to generate a dose-response curve and calculate the IC₅₀ value.

-

Protocol 2: In Vivo Microdialysis for Acetylcholine Release

This protocol describes the measurement of extracellular ACh levels in the brain of a freely moving animal.

-

Objective : To measure the effect of physostigmine on extracellular acetylcholine concentrations in a specific brain region (e.g., hippocampus or frontal cortex).

-

Principle : A microdialysis probe with a semi-permeable membrane is implanted into the target brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), often containing a low concentration of an AChE inhibitor to allow for detectable basal levels. Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate (dialysate), which is collected and analyzed.

-

Materials :

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial Cerebrospinal Fluid (aCSF).

-

Physostigmine for administration (systemic or through reverse dialysis).

-

Analytical system for ACh measurement (e.g., HPLC with electrochemical detection).

-

-

Procedure :

-

Probe Implantation : Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest. The animal is allowed to recover from surgery.

-

Probe Insertion & Perfusion : On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection : After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular ACh.

-

Drug Administration : Physostigmine is administered (e.g., intraperitoneal injection or added to the perfusate for local delivery via reverse dialysis).

-

Post-Drug Collection : Dialysate collection continues to measure changes in ACh levels following drug administration.

-

Sample Analysis : The concentration of ACh in the dialysate samples is quantified using a highly sensitive analytical method, typically HPLC coupled with an enzymatic reactor and electrochemical detection.

-

Protocol 3: Ex Vivo Hippocampal Slice Electrophysiology

This protocol details the investigation of physostigmine's effect on synaptic plasticity, specifically long-term depression (LTD), in hippocampal slices.

-

Objective : To determine if enhancing cholinergic tone with physostigmine induces long-term changes in synaptic strength at CA3-CA1 synapses.

-

Principle : Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region of an acute hippocampal slice while stimulating Schaffer collateral axons from the CA3 region. Changes in the fEPSP slope or amplitude reflect changes in synaptic efficacy.

-

Materials :

-

Vibrating microtome (vibratome).

-

Dissection microscope and tools.

-

Recording chamber (submerged or interface type).

-

Stimulating and recording electrodes.

-

Amplifier and data acquisition system.

-

Ice-cold cutting solution and standard aCSF.

-

-

Procedure :

-

Slice Preparation : A rodent is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. The hippocampus is dissected, and transverse slices (e.g., 350-400 µm thick) are prepared using a vibratome.

-

Recovery : Slices are transferred to a holding chamber containing oxygenated aCSF and allowed to recover at room temperature for at least 1 hour.

-

Recording Setup : A single slice is transferred to a recording chamber perfused with warm (30-32°C), oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway (stratum radiatum), and a recording electrode is placed in the dendritic layer of the CA1 region to record fEPSPs.

-

Baseline Recording : An input-output curve is generated to determine the stimulus intensity that evokes a response approximately 50% of the maximum. A stable baseline of fEPSPs is then recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTD Induction : Physostigmine (e.g., 10-20 µM) is washed into the bath for a defined period (e.g., 15-20 minutes). This increase in endogenous ACh is the LTD-inducing stimulus.

-

Post-Induction Recording : The physostigmine is washed out, and fEPSPs are recorded for at least 60 minutes to determine if a lasting depression of synaptic transmission has occurred.

-

Cholinergic Effects in the Central Nervous System

Cognitive Enhancement

Physostigmine has been extensively studied for its effects on memory and cognition. By increasing the availability of ACh, a neurotransmitter critical for learning and memory processes, physostigmine can improve cognitive function.[7] This effect has been demonstrated in patients with Alzheimer's disease, a condition characterized by a cholinergic deficit.[8] Studies have shown that oral physostigmine can improve recall and retrieval from long-term memory. In healthy subjects, physostigmine can decrease reaction time in working memory tasks and alter brain activity in the prefrontal cortex, suggesting it enhances the efficiency of neural processing.

Modulation of Synaptic Plasticity

Enhanced cholinergic signaling can induce long-lasting changes in synaptic strength. In the hippocampus, a brain region crucial for memory formation, application of physostigmine (eserine) has been shown to induce long-term depression (LTD) at the CA3-CA1 synapses. This form of plasticity involves a prolonged decrease in the presynaptic release of glutamate. The induction of this LTD is dependent on the activation of M3 muscarinic receptors, highlighting a specific downstream signaling pathway engaged by the physostigmine-induced increase in synaptic ACh.

Effects on Neurotransmitter Release

The primary neurochemical effect of physostigmine in the CNS is the elevation of extracellular acetylcholine levels. In vivo microdialysis studies in rats have demonstrated that perfusion of physostigmine into the frontal cortex or hippocampus causes a robust, dose-dependent increase in basal ACh levels. Furthermore, physostigmine can potentiate the release of ACh evoked by other stimuli. Its modulation of nAChRs can also influence the release of other neurotransmitters. For instance, physostigmine has been shown to increase the frequency of GABAergic inhibitory postsynaptic currents in hippocampal interneurons via an action on α7 nAChRs, suggesting it can also modulate inhibitory circuits.

Conclusion

Physostigmine (eserine) exerts profound cholinergic effects on the central nervous system, primarily through the reversible inhibition of acetylcholinesterase, which non-selectively amplifies signaling at both muscarinic and nicotinic receptors. This is supplemented by a direct, complex interaction with nicotinic receptors. These mechanisms translate into significant functional outcomes, including the enhancement of cognitive processes like memory and attention, and the induction of synaptic plasticity such as long-term depression in the hippocampus. The ability of physostigmine to cross the blood-brain barrier and augment central cholinergic tone has made it an invaluable pharmacological tool for research and has provided a therapeutic basis for conditions associated with cholinergic deficits, such as Alzheimer's disease and anticholinergic toxicity.[3][8] Future research may further elucidate the specific roles of receptor subtypes in mediating its diverse CNS effects and optimize the therapeutic window for cognitive enhancement while minimizing adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Central and peripheral muscarinic actions of physostigmine and oxotremorine on avoidance responding of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physostigmine and acetylcholine differentially activate nicotinic receptor subpopulations in Locusta migratoria neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central muscarinic effects of physostigmine on mood, cardiovascular function, pituitary and adrenal neuroendocrine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Eseridine: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eseridine, a notable alkaloid derived from the Calabar bean (Physostigma venenosum), has been a subject of chemical and pharmacological interest since its discovery. This technical guide provides a comprehensive overview of this compound, detailing its historical discovery, its origin within P. venenosum, and the scientific journey to elucidate its chemical structure. This document outlines both historical and modern experimental protocols for the isolation and characterization of this compound, supported by available quantitative data. Furthermore, it explores the known biological activities of this compound, with a focus on its interaction with the cholinergic system. Diagrams illustrating key experimental workflows and signaling pathways are provided to facilitate a deeper understanding of this complex natural product.

Introduction: The Alkaloids of the Calabar Bean

The Calabar bean, the seed of the leguminous plant Physostigma venenosum, has a rich history rooted in the traditional practices of the Efik people of Old Calabar in Nigeria, where it was used as an ordeal poison.[1][2][3] Scientific investigation into the bean's potent physiological effects began in the mid-19th century, leading to the isolation of its principal and most abundant alkaloid, physostigmine (also known as eserine), in 1864 by Jobst and Hesse.[1]

Subsequent research revealed that P. venenosum is a source of several other alkaloids, including this compound.[2][3] While physostigmine has been extensively studied and utilized in medicine for its potent acetylcholinesterase (AChE) inhibitory activity, this compound remains a less-explored but structurally intriguing related compound.[4][5] This guide focuses on the discovery, isolation, and characterization of this compound, providing a technical resource for researchers interested in the alkaloids of the Calabar bean and their potential pharmacological applications.

Discovery and Origin

Initial Discovery

This compound was first isolated from the Calabar bean by Max Polonovski and C. Nitzberg in 1915.[6] Their work, published in the Bulletin des Sciences Pharmacologiques, marked the initial identification of this new alkaloid, distinguishing it from the already known physostigmine.

Structural Elucidation

The initial structural hypotheses for this compound were later revised. In 1969, C. Hootele published a pivotal study in Tetrahedron Letters that correctly elucidated the structure of this compound as the N-oxide of physostigmine.[6] This structural revision was a significant step in understanding the chemical relationship between the major alkaloids of the Calabar bean.

Origin in Physostigma venenosum

This compound is a naturally occurring alkaloid in the seeds of Physostigma venenosum.[2][6] The concentration of alkaloids in the Calabar bean can vary, but physostigmine is the most abundant, typically ranging from 0.1% to 0.3% of the bean's weight.[7] The yield of this compound is generally lower than that of physostigmine, though specific quantitative data on its natural abundance is scarce in readily available literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₁N₃O₃ |

| Molecular Weight | 291.35 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 129-130 °C |

| Solubility | Soluble in alcohol, ether, chloroform; sparingly soluble in water |

Experimental Protocols

Isolation of this compound from Physostigma venenosum

While the original detailed protocol by Polonovski and Nitzberg is not readily accessible, a general methodology for the extraction and separation of alkaloids from P. venenosum can be reconstructed based on established alkaloid chemistry principles and modern chromatographic techniques. The process involves extraction, acid-base partitioning, and chromatographic separation.

4.1.1. Extraction of Total Alkaloids

-

Objective: To extract the total alkaloid content from the Calabar beans.

-

Procedure:

4.1.2. Acid-Base Partitioning

-

Objective: To separate the basic alkaloids from non-alkaloidal components.

-

Procedure:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, rendering them water-soluble.[7]

-

This acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.[7]

-

The aqueous layer, containing the protonated alkaloids, is then made basic (e.g., with NaOH or NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform or dichloromethane) to transfer the free-base alkaloids into the organic phase.[7]

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to yield the crude total alkaloid fraction.

-

4.1.3. Chromatographic Separation of this compound

-

Objective: To separate this compound from physostigmine and other alkaloids.

-

Procedure:

-

The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.[8][9]

-

A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.[10]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. This compound, being the N-oxide of physostigmine, is more polar and will therefore elute later than physostigmine.

-

Fractions containing pure this compound are combined, and the solvent is evaporated. The purified this compound can be further recrystallized from a suitable solvent system (e.g., ether) to obtain crystals.

-

Characterization of this compound

4.2.1. Spectroscopic Analysis

Detailed spectroscopic data for this compound is essential for its unambiguous identification and characterization.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound (C₁₅H₂₁N₃O₃), the expected monoisotopic mass is approximately 291.1583 g/mol .

-

Infrared (IR) Spectroscopy: FTIR spectroscopy reveals the functional groups present in the this compound molecule. Characteristic absorption bands would be expected for the C=O stretching of the carbamate group, N-O stretching of the amine oxide, C-N stretching, and aromatic C-H and C=C vibrations.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, N-methyl groups, aliphatic protons of the pyrrolidine and oxazine rings, and the carbamate N-H proton. |

| ¹³C NMR | Resonances for all 15 carbon atoms, including the carbonyl carbon of the carbamate, aromatic carbons, and aliphatic carbons. |

| MS (EI) | Molecular ion peak (M⁺) at m/z 291, with characteristic fragmentation patterns. |

| IR (KBr) | Absorption bands for N-H, C-H, C=O (carbamate), N-O, and aromatic C=C stretching vibrations. |

Acetylcholinesterase Inhibition Assay

The biological activity of this compound is often assessed by its ability to inhibit acetylcholinesterase (AChE). The Ellman's method is a widely used colorimetric assay for this purpose.

-

Objective: To determine the in vitro inhibitory activity of this compound against AChE.

-

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare solutions of AChE, ATCh, DTNB, and this compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, AChE solution, and the this compound solution (or vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

-

Initiate the reaction by adding the ATCh and DTNB solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

-

Biological Activity and Signaling Pathways

The primary pharmacological interest in this compound stems from its structural similarity to physostigmine, a potent reversible inhibitor of acetylcholinesterase (AChE).[4][5] By inhibiting AChE, these compounds increase the concentration of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinesterase Inhibition

While this compound is structurally related to physostigmine, studies have shown that it is a significantly weaker inhibitor of acetylcholinesterase.[4] This suggests that the N-oxide functional group in this compound reduces its affinity for the active site of the AChE enzyme compared to physostigmine. The comparative inhibitory potency is a critical aspect in understanding the pharmacological profile of this compound.

Effects on Cholinergic Receptors

The enhanced levels of acetylcholine resulting from AChE inhibition lead to the stimulation of both muscarinic and nicotinic acetylcholine receptors.[11][12] The specific effects of this compound on these receptor subtypes, independent of its AChE inhibitory activity, are not well-documented and represent an area for further research. It is plausible that this compound may have direct interactions with these receptors, which could contribute to its overall pharmacological profile.

Conclusion

This compound, an N-oxide analog of physostigmine, is a fascinating alkaloid from the Calabar bean with a history intertwined with the discovery of chemical neurotransmission. While its biological activity as a cholinesterase inhibitor is less potent than that of physostigmine, its unique structure warrants further investigation into its pharmacological properties and potential therapeutic applications. This technical guide has provided a comprehensive overview of the discovery, origin, and known experimental data related to this compound, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are needed to fully elucidate the detailed spectroscopic characteristics, quantitative yield from its natural source, and the specific signaling pathways modulated by this intriguing alkaloid.

References

- 1. ajpps.org [ajpps.org]

- 2. The Calabar bean and physostigmine: from African ethno-jurisprudence to medicinal discovery and modern pharmacotherapeutics - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 3. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]

- 4. hmdb.ca [hmdb.ca]

- 5. jddtonline.info [jddtonline.info]

- 6. hmdb.ca [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Nicotinic and muscarinic agonists and acetylcholinesterase inhibitors stimulate a common pathway to enhance GluN2B-NMDAR responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Eseridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eseridine, a structural analog of physostigmine (eserine), is a parasympathomimetic agent belonging to the cholinesterase inhibitor class of drugs.[1] Its pharmacological activity primarily stems from its ability to reversibly inhibit the enzyme acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] By impeding AChE activity, this compound effectively increases the concentration and prolongs the action of acetylcholine at cholinergic synapses, leading to the potentiation of both muscarinic and nicotinic neurotransmission. This guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available quantitative data and detailed experimental methodologies.

Core Pharmacology

Mechanism of Action

This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing the activation of postsynaptic cholinergic receptors.[3] The cholinergic system is integral to a wide array of physiological functions, including cognitive processes, autonomic nervous system regulation, and neuromuscular transmission.[4][5]

The interaction of this compound with acetylcholinesterase prevents the breakdown of acetylcholine into choline and acetate, a critical step in terminating cholinergic signaling.[4] This leads to prolonged stimulation of both muscarinic and nicotinic acetylcholine receptors.

Signaling Pathways

The enhanced cholinergic activity initiated by this compound triggers downstream signaling cascades through both muscarinic (G-protein coupled) and nicotinic (ligand-gated ion channel) receptors.

-

Muscarinic Receptor Signaling: Activation of muscarinic receptors (M1-M5) can lead to various cellular responses depending on the receptor subtype and the tissue. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity.[6]

-

Nicotinic Receptor Signaling: Nicotinic receptors are ion channels that, upon binding acetylcholine, undergo a conformational change to allow the influx of cations, primarily sodium and calcium.[7] This influx leads to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential.

Below is a diagram illustrating the core cholinergic signaling pathway modulated by this compound.

Quantitative Pharmacological Data

Direct quantitative pharmacological data for this compound is limited in the publicly available literature. However, data from its close structural analog, physostigmine (eserine), and its metabolite, eseroline, provide valuable insights into its potential potency and binding affinities.

Table 1: Acetylcholinesterase Inhibition

| Compound | Enzyme Source | Parameter | Value (µM) | Reference |

| Physostigmine (Eserine) | Recombinant Human AChE | IC50 | 0.16 | [2] |

| Eseroline | Electric Eel AChE | Ki | 0.15 ± 0.08 | [8] |

| Eseroline | Human Red Blood Cell AChE | Ki | 0.22 ± 0.10 | [8] |

| Eseroline | Rat Brain AChE | Ki | 0.61 ± 0.12 | [8] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Receptor Binding Affinities (Proxy Data)

Due to the lack of direct binding data for this compound, this table presents binding affinities of acetylcholine and other relevant ligands to provide context for the cholinergic receptors this compound indirectly modulates.

| Ligand | Receptor Subtype | Tissue/System | Parameter | Value (mM) | Reference |

| Choline | Muscarinic | Rat Brain | Ki | 1.2 - 3.5 | [9] |

| Choline | Nicotinic | Rat Brain | Ki | 0.38 - 1.17 | [9] |

Ki: Inhibitory constant.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacology of cholinesterase inhibitors like this compound.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

-

Principle: The assay measures the product of acetylthiocholine hydrolysis by AChE, which is thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (from a suitable source, e.g., electric eel, human erythrocytes)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (or other inhibitor) at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, acetylthiocholine, DTNB, and this compound in phosphate buffer.

-

In a 96-well plate, add buffer, AChE solution, and varying concentrations of this compound.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to each well.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting inhibition versus log[inhibitor].

-

Radioligand Binding Assay for Receptor Affinity

This technique is used to determine the binding affinity (Kd or Ki) of a ligand for a specific receptor.

-

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. A competing, unlabeled ligand (e.g., this compound) is added at increasing concentrations to displace the radioligand. The amount of bound radioactivity is measured, and the concentration of the unlabeled ligand that displaces 50% of the specific binding (IC50) is determined. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Materials:

-

Cell or tissue membranes expressing the target receptor (e.g., muscarinic or nicotinic receptors)

-

Radiolabeled ligand (e.g., [³H]QNB for muscarinic receptors, [³H]epibatidine for nicotinic receptors)

-

Unlabeled this compound at various concentrations

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare membrane homogenates from a suitable tissue source.

-

In reaction tubes, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known saturating unlabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.

-

Pharmacokinetics

Conclusion

This compound is a cholinergic agent whose primary pharmacological effect is the inhibition of acetylcholinesterase. This action leads to an increase in acetylcholine levels at cholinergic synapses, resulting in the potentiation of both muscarinic and nicotinic neurotransmission. While direct quantitative pharmacological data for this compound are scarce, information from its structural analog, physostigmine, and its metabolite, eseroline, suggests it is a potent inhibitor of acetylcholinesterase. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound's pharmacological profile. A comprehensive understanding of its binding affinities, efficacy, and in vivo pharmacokinetics is crucial for its potential development as a therapeutic agent. Future research should focus on obtaining these specific quantitative parameters to fully elucidate the pharmacological properties of this compound.

References

- 1. GSRS [precision.fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Choline as an agonist: determination of its agonistic potency on cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Eseridine: A Potential Therapeutic Agent for Dementia - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preclinical and clinical research on eseridine for dementia is limited. This guide synthesizes available information on this compound and its close structural and functional analogs, primarily physostigmine (also known as eserine), to provide a comprehensive overview of its potential as a therapeutic agent. The experimental protocols and proposed mechanisms are based on established methodologies and data from these related compounds.

Introduction

Dementia, a debilitating neurodegenerative syndrome, is characterized by a progressive decline in cognitive function, memory, and the ability to perform daily activities. Alzheimer's disease (AD) is the most prevalent form of dementia, and its pathology is linked to cholinergic deficits, amyloid-beta (Aβ) plaque formation, and tau neurofibrillary tangles. This compound, a physostigmine aminoxide, is a cholinergic agent that, like its parent compound, holds potential for the symptomatic treatment and possible disease modification in dementia.[1] This technical guide provides an in-depth analysis of this compound's potential, drawing from data on its analogs to outline its pharmacology, mechanism of action, preclinical evidence, and proposed experimental protocols for its evaluation.

Core Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, this compound increases the synaptic levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This is a crucial therapeutic target in dementia, where there is a significant loss of cholinergic neurons.

Cholinergic Signaling Pathway

The enhancement of cholinergic signaling by this compound is hypothesized to improve cognitive function. The following diagram illustrates the core mechanism.

Pharmacology of this compound and its Analogs

The pharmacological profile of this compound is largely inferred from its parent compound, physostigmine.

Pharmacokinetics

Physostigmine is known to readily cross the blood-brain barrier, a critical feature for any centrally acting therapeutic agent. It is absorbed from the gastrointestinal tract and mucous membranes. However, a significant challenge with physostigmine is its short half-life, which necessitates frequent administration to maintain therapeutic levels.

| Parameter | Value (for Physostigmine) | Reference |

| Blood-Brain Barrier Penetration | Readily crosses | |

| Half-life | Very short | |

| Metabolism | Hydrolyzed by cholinesterases |

Pharmacodynamics

The primary pharmacodynamic effect is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This non-selective inhibition leads to a widespread increase in acetylcholine levels in both the central and peripheral nervous systems.

Preclinical Evidence (Based on Analogs)

Due to the scarcity of direct preclinical data on this compound, this section summarizes the findings for its analogs, physostigmine and eseramine.

In Vitro Studies

| Compound | Target | Assay | Result (IC50) |

| (-)-Eseramine | Electric Eel AChE | Cholinesterase Inhibition | 0.25 µM |

In Vivo Animal Models

The scopolamine-induced amnesia model in rodents is a well-established preclinical model for evaluating the efficacy of cholinomimetic agents for dementia. Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit that can be reversed by agents that enhance cholinergic function.

Beyond Cholinesterase Inhibition: Potential Neuroprotective Effects

Emerging evidence suggests that the therapeutic benefits of physostigmine and its analogs may extend beyond simple symptomatic relief through cholinesterase inhibition. These compounds may exert neuroprotective effects through various mechanisms.

Modulation of Amyloid Precursor Protein (APP) Processing

Some studies on physostigmine analogs, such as phenserine, suggest that they can modulate the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-beta (Aβ) peptides. This indicates a potential disease-modifying effect.

Anti-Apoptotic and Anti-Oxidative Stress Effects

Studies have shown that physostigmine can reduce neuronal apoptosis by inhibiting caspase-3 activity and reducing the release of cytochrome C from mitochondria. Furthermore, it has been demonstrated to suppress the generation of superoxide anion radicals, indicating a potent anti-oxidative stress effect.

Anti-Inflammatory Properties

Physostigmine has been shown to possess anti-inflammatory effects in the brain, which is increasingly recognized as a key component of neurodegeneration in Alzheimer's disease.

The following diagram illustrates the potential neuroprotective signaling pathways.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro potency of this compound in inhibiting acetylcholinesterase activity.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

-

-

Assay in 96-well plate:

-

To each well, add phosphate buffer, DTNB solution, and the this compound solution (or vehicle for control).

-

Initiate the reaction by adding the AChE solution.

-

Immediately after adding the enzyme, add the ATCI substrate solution.

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Scopolamine-Induced Amnesia Model

Objective: To evaluate the in vivo efficacy of this compound in a rodent model of cognitive impairment.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Saline solution

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance apparatus)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Drug Administration:

-

Administer this compound (various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.) for a specified period (e.g., 7 days).

-

On the final day of treatment, 30-60 minutes after the last dose of this compound, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).

-

-

Behavioral Testing:

-

30 minutes after scopolamine administration, subject the animals to behavioral tests to assess learning and memory.

-

Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.

-

Y-Maze: Evaluate short-term spatial memory by measuring the percentage of spontaneous alternations in the arms of the maze.

-

Passive Avoidance Test: Assess fear-motivated memory by measuring the latency to enter a dark compartment where an aversive stimulus was previously received.

-

-

Data Analysis:

-

Compare the performance of the this compound-treated groups with the scopolamine-treated control group and the vehicle-treated group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the results.

-

Proposed Drug Development Workflow

The following diagram outlines a logical workflow for the preclinical and clinical development of this compound as a therapeutic agent for dementia.

Conclusion

This compound, as an analog of physostigmine, presents a compelling profile as a potential therapeutic agent for dementia. Its core mechanism of cholinesterase inhibition, coupled with potential neuroprotective effects such as modulation of APP processing, anti-apoptotic, anti-oxidative, and anti-inflammatory actions, warrants further investigation. The provided experimental protocols and the proposed drug development workflow offer a roadmap for future research to elucidate the full therapeutic potential of this compound and its derivatives in the management of dementia. Rigorous preclinical and clinical studies are essential to validate these promising attributes and establish a clear safety and efficacy profile.

References

Preliminary Studies on Eseridine's Effect on Nicotinic Acetylcholine Receptors: A Technical Guide

Disclaimer: Direct experimental data on the interaction of eseridine with nicotinic acetylcholine receptors (nAChRs) is limited in the readily available scientific literature. This guide synthesizes preliminary findings on the closely related and more extensively studied compound, physostigmine (also known as eserine), to provide a foundational understanding of how this compound might interact with these receptors. The structural similarity between this compound and physostigmine suggests that their pharmacological profiles at nAChRs may be comparable. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a major class of ligand-gated ion channels that respond to the endogenous neurotransmitter acetylcholine (ACh).[1] They are pentameric structures composed of various subunits (α2-α10 and β2-β4 in neurons) that form a central ion pore.[2] The specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.[2] nAChRs are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including synaptic transmission, learning, memory, and attention.[3] Their dysfunction has been implicated in various neurological disorders.

This compound and its Presumed Interaction with nAChRs

This compound, an alkaloid, is structurally similar to physostigmine. Physostigmine is a well-known reversible acetylcholinesterase (AChE) inhibitor, a mechanism that increases the synaptic concentration of acetylcholine.[1] Beyond its action on AChE, studies have revealed that physostigmine directly interacts with nAChRs, exhibiting a complex pharmacological profile that includes both potentiation and inhibition.[4][5] Given their structural resemblance, it is hypothesized that this compound may exert similar direct effects on nAChRs.

Quantitative Data on Physostigmine's Interaction with nAChRs

The following tables summarize key quantitative findings from studies on physostigmine, which may serve as a preliminary guide for the potential effects of this compound.

Table 1: Inhibitory Potency of Physostigmine on Nicotinic Acetylcholine Receptors

| Receptor/Preparation | Assay Type | Measured Effect | IC50 Value | Reference |

| Frog Sympathetic Neurones | Electrophysiology (Whole-cell clamp) | Inhibition of Acetylcholine-induced current | 1.1 x 10⁻⁴ M (110 µM) | [6] |

| Rat Striatum | Neurotransmitter Release Assay | Blockade of Nicotine-induced Dopamine Release | ~10 µM | [7] |

| Torpedo nAChR | Radioligand Binding ([³H]PCP) | Inhibition of binding | 0.9 ± 0.1 mM | [8] |

| Torpedo nAChR | Radioligand Binding ([³H]tetracaine) | Inhibition of binding | 5 ± 1 mM | [8] |

| Torpedo nAChR | Radioligand Binding ([³H]ACh) | Inhibition of binding | >10 mM | [8] |

Table 2: Functional Effects of Physostigmine on Nicotinic Acetylcholine Receptors

| Receptor Subtype | Agonist | Physostigmine Effect | Concentration Range | Reference |

| Human α4β2 nAChRs | Acetylcholine (low concentration) | Potentiation of ion current | 1 - 100 µM | [4] |

| Human α4β2 nAChRs | Acetylcholine (high concentration) | Inhibition of ion current | 1 - 100 µM | [4] |

| Human α4β4 nAChRs | Acetylcholine (low concentration) | Potentiation of ion current | Low µM range | [5] |

| Human α4β4 nAChRs | Acetylcholine (high concentration) | Inhibition of ion current | High µM range | [5] |

| Locusta migratoria Neurons | Acetylcholine | Activation of nAChR currents | EC50 = 3 µM | [9] |

These data suggest that physostigmine (and potentially this compound) exhibits a dual effect on nAChRs: potentiation at low micromolar concentrations in the presence of a low concentration of agonist, and inhibition at higher concentrations. The inhibitory effect appears to be non-competitive.[6]

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for assessing the binding affinity of a compound to nAChRs.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes or brain homogenates expressing the nAChR subtype of interest (e.g., rat brain for α4β2 and α7 subtypes).[10]

-

Radioligand specific for the nAChR subtype (e.g., [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7).[10]

-

Binding buffer (e.g., phosphate-buffered saline).

-

This compound solutions of varying concentrations.

-

Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare membrane homogenates from the tissue or cells expressing the target nAChRs.

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

-